tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate
Description
Chemical Structure and Properties: This compound (CAS 1373503-45-7) features a piperidine ring substituted at the 4-position with a methyl group and a (((benzyloxy)carbonyl)amino)methyl moiety. The tert-butoxycarbonyl (Boc) group at the 1-position acts as a protective group, enhancing stability during synthetic processes. It has a molecular formula of C20H29N2O4 and is typically available at 97% purity .
Applications: Primarily used in pharmaceutical and agrochemical research, its Boc and benzyloxycarbonyl (Cbz) groups facilitate selective deprotection strategies in multi-step syntheses. notes its use in drug development pipelines, though availability discrepancies exist (e.g., "discontinued" vs. "typically in stock") .
Properties
Molecular Formula |
C20H30N2O4 |
|---|---|
Molecular Weight |
362.5 g/mol |
IUPAC Name |
tert-butyl 4-methyl-4-(phenylmethoxycarbonylaminomethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O4/c1-19(2,3)26-18(24)22-12-10-20(4,11-13-22)15-21-17(23)25-14-16-8-6-5-7-9-16/h5-9H,10-15H2,1-4H3,(H,21,23) |
InChI Key |
HGAFAPSNPSAJNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)OC(C)(C)C)CNC(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Initial Protection
- The synthesis often begins with tert-butyl 4-methylpiperidine-1-carboxylate , where the piperidine nitrogen is already Boc-protected.
- The amino methyl group is introduced or is present on the 4-position of the piperidine ring.
Introduction of the Benzyloxycarbonyl Group
- The benzyloxycarbonyl (Cbz) group is introduced by reacting the amino methyl intermediate with benzyl chloroformate .
- This reaction is typically performed in an organic solvent such as dichloromethane at low temperatures (0–5°C) to control the reaction rate and minimize side reactions.
- A mild base , commonly sodium bicarbonate (NaHCO₃) , is used to neutralize the hydrochloric acid generated during the reaction.
Purification
- The crude product is purified by silica gel column chromatography .
- Elution is performed using a gradient of ethyl acetate and hexane (30–50% v/v ethyl acetate) to separate the desired product from impurities.
- For intermediates or to improve yield, ion-exchange chromatography may be employed.
Reaction Scheme Summary
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | tert-butyl 4-methylpiperidine-1-carboxylate | Starting Boc-protected piperidine |
| 2 | Benzyl chloroformate, NaHCO₃, DCM, 0–5°C | Cbz group introduction |
| 3 | Silica gel chromatography (ethyl acetate/hexane) | Purification |
Industrial and Advanced Preparation Techniques
- Batch reactions under controlled temperature and stirring are standard for scale-up.
- Flow microreactor systems have been explored to enhance reaction efficiency, reproducibility, and sustainability by providing better heat and mass transfer.
- These continuous flow methods can reduce reaction times and improve safety by minimizing the handling of hazardous reagents.
Analytical Characterization of the Prepared Compound
- High-Performance Liquid Chromatography (HPLC) : Using a C18 column with acetonitrile/water (70:30) mobile phase and UV detection at 254 nm to assess purity.
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Proton NMR confirms the presence of Boc (tert-butyl protons at δ ~1.4 ppm) and Cbz (benzylic protons at δ ~5.1 ppm) groups.
- Mass Spectrometry (MS) : Electrospray ionization in positive mode to detect the molecular ion peak ([M+H]⁺ around 405.5 Da), confirming molecular weight.
Research Findings and Notes on Preparation
- The combination of Boc and Cbz groups provides steric hindrance and chemical stability , which is crucial for subsequent synthetic transformations.
- The benzyloxycarbonyl group can be selectively cleaved under hydrogenolysis conditions (e.g., Pd/C catalyst under hydrogen atmosphere), allowing for controlled deprotection in downstream applications.
- The tert-butyl carbamate group is stable under mild acidic conditions but can be removed under stronger acidic conditions (e.g., trifluoroacetic acid), enabling orthogonal protection strategies.
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Starting material | tert-butyl 4-methylpiperidine-1-carboxylate |
| Cbz introduction reagent | Benzyl chloroformate |
| Base | Sodium bicarbonate (NaHCO₃) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0–5°C |
| Purification method | Silica gel chromatography (ethyl acetate/hexane gradient) |
| Analytical techniques | HPLC, NMR, MS |
| Industrial scale method | Batch reaction; flow microreactor systems explored |
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium catalysts.
Substitution: Nucleophilic substitution reactions are common, especially involving the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on activated charcoal.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions include deprotected amines, oxidized carboxylic acids, and substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as an intermediate in the synthesis of more complex molecules. Its stability and reactivity make it a valuable building block in organic synthesis .
Biology
In biological research, tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is used in the study of enzyme mechanisms and protein-ligand interactions. The benzyloxycarbonyl group can be used to protect amine groups during peptide synthesis .
Medicine
Its structural features allow for the exploration of various biological pathways and targets .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine. This process is often utilized in the controlled release of active compounds in biological systems .
Comparison with Similar Compounds
Substituted Piperidine Derivatives
Key structural variations among analogs include substituent types, positions, and functional groups. Below is a comparative analysis:
Key Observations :
- Fluorine Substitution: The 3-fluoro analog (CAS 1400764-52-4) introduces electronegativity, altering reactivity and bioavailability compared to the non-fluorinated parent compound .
- Piperazine Incorporation : CAS 1185064-24-7 replaces the Cbz group with piperazine, expanding utility in kinase-targeted therapies .
Structural and Crystallographic Insights
- Main Compound: No crystallographic data identified.
- Chiral Analogs: Compounds like (R)-tert-butyl 3-(((benzyloxy)carbonyl)amino)piperidine-1-carboxylate (CAS 320580-76-5) highlight stereochemical considerations in drug design .
Biological Activity
tert-Butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate is a synthetic compound that has garnered attention in medicinal chemistry, particularly for its potential neuropharmacological applications. This compound belongs to a class of piperidine derivatives, which are known for their diverse biological activities, including inhibition of cholinesterases and neuroprotective effects.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H35N2O5
- Molecular Weight : 393.52 g/mol
- CAS Number : 220851-46-7
The presence of the tert-butyl group and the benzyloxycarbonyl moiety contributes to its lipophilicity and stability, which are crucial for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. Its mechanisms of action include:
-
Cholinesterase Inhibition :
- The compound has been shown to inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This inhibition can enhance cholinergic signaling, which is beneficial in conditions characterized by cholinergic deficits.
- IC50 Values : While specific IC50 values for this compound are not well-documented, related piperidine derivatives have shown promising inhibitory activity against AChE with IC50 values ranging from 70 nM to over 380 nM in various studies .
-
Neuroprotective Effects :
- The compound may exert neuroprotective effects through antioxidant mechanisms and by modulating neuroinflammation. Studies on similar piperidine derivatives indicate their ability to upregulate neuroprotective proteins like Nrf2 and Heme Oxygenase-1 .
- These effects potentially mitigate oxidative stress and inflammation, which are key contributors to neurodegeneration.
- Multi-targeted Approach :
Case Studies and Research Findings
Several studies highlight the biological activity of piperidine derivatives similar to this compound:
Q & A
Q. What are the recommended synthesis and purification protocols for tert-butyl 4-((((benzyloxy)carbonyl)amino)methyl)-4-methylpiperidine-1-carboxylate?
- Methodological Answer : The compound is typically synthesized via Boc protection of the piperidine ring, followed by benzyloxycarbonyl (Cbz) group introduction. A documented method involves reacting tert-butyl 4-methylpiperidine-1-carboxylate derivatives with benzyl chloroformate under basic conditions (e.g., NaHCO₃) in dichloromethane at 0–5°C. Purification is achieved using silica gel column chromatography with ethyl acetate/hexane gradients (30–50% v/v) . For intermediates, ion-exchange chromatography may improve yield .
Q. What safety precautions are critical during handling?
- Methodological Answer : Personal protective equipment (PPE) is mandatory: nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Respiratory protection (e.g., N95 masks) is advised due to potential inhalation hazards . Work in a fume hood to minimize vapor exposure. Emergency eyewash stations and washing facilities must be accessible .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : C18 column, acetonitrile/water (70:30) mobile phase, UV detection at 254 nm.
- NMR : Confirm Boc and Cbz group integrity via tert-butyl (δ ~1.4 ppm) and benzyloxy (δ ~5.1 ppm) proton signals .
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion peaks (expected [M+H]⁺ ~405.5 Da) .
Advanced Research Questions
Q. How can computational modeling optimize reaction conditions for this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and intermediates, guiding solvent selection and catalyst design. For example, ICReDD’s reaction path search methods reduce experimental trial-and-error by simulating energy barriers for key steps like Cbz group coupling . Pair computational results with empirical data (e.g., solvent polarity, temperature) to refine reaction kinetics .
Q. How to address contradictions in reported toxicity or stability data?
- Methodological Answer : Discrepancies often arise from impurities or storage conditions. Perform accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to track degradation products . If toxicity data is conflicting (e.g., acute vs. chronic effects), conduct in vitro assays (e.g., Ames test for mutagenicity) using purified batches . Cross-reference safety data sheets from multiple suppliers to identify consensus hazards .
Q. What strategies improve yield in large-scale synthesis?
- Methodological Answer :
Q. How to design experiments when ecological impact data is unavailable?
- Methodological Answer : Apply the precautionary principle:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
